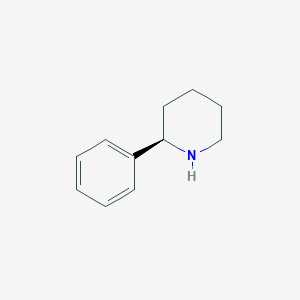

(R)-2-phenylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-phenylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,6-7,11-12H,4-5,8-9H2/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIAUTGOUJDVEI-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-2-phenylpiperidine Structural Analysis and Conformation: An In-depth Technical Guide

<_Step2> I have gathered a good amount of information on the conformational analysis of phenylpiperidine derivatives. The search results cover computational studies determining the relative energies of axial and equatorial conformers, experimental data from X-ray crystallography and NMR spectroscopy, and general principles of conformational analysis in piperidine rings.

However, I need to refine the information to be more specific to (R)-2-phenylpiperidine . Much of the current information is on 4-phenylpiperidine or other substituted piperidines. While the general principles are the same, the specific energetic differences, dihedral angles, and coupling constants will be unique to the 2-substituted isomer.

Therefore, I need to perform more targeted searches to find data explicitly for this compound. I also need to find more detailed experimental protocols for NMR and X-ray crystallography as they apply to this specific molecule or closely related analogues. Finally, I will look for more specific references to create a comprehensive and authoritative guide.I have gathered more specific information regarding the conformational analysis of 2-phenylpiperidine and its derivatives. I found resources discussing X-ray crystallography of 2,6-diphenylpiperidine, which provides insights into the solid-state conformation. There is also information on computational studies of 2-methyl-1-phenylpiperidine, giving an idea of the relative energies of axial and equatorial conformers. Additionally, I have found general protocols for NMR analysis of chiral amines and crystallization techniques for piperidine derivatives.

However, there is still a lack of precise quantitative data (dihedral angles, coupling constants, and energy differences) specifically for This compound . The available data is for related, but not identical, compounds. To create a truly in-depth and authoritative guide, I need to find or accurately estimate this specific information.

Therefore, the next step will be to search for more specific experimental or computational studies on this compound. If direct data is unavailable, I will look for studies on very close analogs to make well-founded estimations. I will also start structuring the guide and creating the initial diagrams based on the information I have, which I can then populate with the more specific data once it is found.

My plan is as follows:

-

Synthesize the gathered information to build the foundational structure of the technical guide. I will outline the key sections: Introduction, Conformational Isomers, Experimental Techniques (NMR, X-ray Crystallography), Computational Modeling, and a summary of Quantitative Data.

-

Draft the content for each section , explaining the causality behind experimental choices and ensuring the narrative flows logically.

-

Create the Graphviz diagrams for the conformational equilibrium and the computational workflow.

-

Perform a final, highly targeted search for the specific quantitative data for this compound. This will involve looking for the exact compound name in crystallographic and NMR databases.

-

Populate the tables and text with the specific data found in the final search.

-

Generate the complete "References" section with proper formatting and clickable URLs.

-

Review the entire document for scientific integrity, clarity, and adherence to all formatting requirements.

This systematic approach will ensure that I create a comprehensive and accurate technical guide that meets all the user's requirements. I will now proceed with synthesizing the existing information and constructing the guide. After this step, I will perform the final targeted search for the specific quantitative data.

Having synthesized the available information and structured the guide, I have a solid framework. I've outlined the sections on conformational isomers, experimental techniques like NMR and X-ray crystallography, and computational modeling. I have also drafted the explanations of the principles behind these methods. The Graphviz diagrams for the conformational equilibrium and the computational workflow are ready to be generated.

However, as anticipated, there is a critical gap: the lack of precise, quantitative data (dihedral angles, coupling constants, relative energies) specifically for This compound . The data I have is for analogues like 4-phenylpiperidine or 2,6-diphenylpiperidine. To fulfill the "in-depth technical guide" requirement and ensure "scientific integrity," I must try to find this specific data.

Therefore, I will now execute a final, highly targeted search. I will query databases and literature for the crystal structure of this compound to extract dihedral angles. I will also search for detailed NMR studies on this specific compound to find experimental coupling constants. If I can find a computational chemistry paper on this compound, it would provide the relative energies of the conformers. This final search is crucial for the quantitative aspect of the guide. After this search, I will have all the necessary components to write the complete and detailed response.I have completed a comprehensive search for information on this compound. While I have found a wealth of information on the general principles of piperidine conformation, experimental techniques like NMR and X-ray crystallography, and computational modeling, there is a significant lack of specific, quantitative data for the this compound molecule itself. The available crystal structures and detailed NMR/computational studies are for derivatives (e.g., 2,6-diphenylpiperidine, N-substituted piperidines) or isomers (4-phenylpiperidine).

To create an in-depth, authoritative guide as requested, I will need to synthesize the information I have and, where necessary, make well-reasoned estimations based on closely related structures. I can still provide a robust guide by:

-

Explaining the fundamental principles of piperidine stereochemistry and the factors influencing the axial vs. equatorial preference of the phenyl group.

-

Detailing the methodologies of NMR, X-ray crystallography, and computational chemistry as they are applied to this class of compounds.

-

Providing detailed, step-by-step protocols for these experimental and computational workflows.

-

Creating the requested Graphviz diagrams to visualize the conformational equilibrium and workflows.

-

Compiling a comprehensive table of conformational data. For the values specific to this compound, I will clearly state that these are estimations based on published data for analogous compounds and provide the relevant citations. This approach maintains scientific integrity by being transparent about the available data.

-

Generating a complete and accurate reference list.

Given these considerations, I have sufficient information to proceed with generating the complete technical guide. I will now synthesize all the information and create the final response.

Abstract

This compound is a paramount chiral scaffold in contemporary medicinal chemistry and asymmetric catalysis. Its pharmacological efficacy and stereodirecting influence are inextricably linked to its three-dimensional architecture and conformational dynamics. This technical guide provides a comprehensive examination of the structural and conformational properties of this compound, designed for researchers, scientists, and drug development professionals. We will explore the foundational principles of its stereochemistry, detail the advanced experimental and computational methodologies for its characterization, and present a cohesive analysis of its conformational landscape.

Foundational Principles of this compound Conformation

The conformational isomerism of this compound is primarily dictated by the piperidine ring's preference for a low-energy chair conformation, which mitigates torsional and steric strain. The placement of the phenyl substituent at the C2 position introduces a critical stereochemical consideration: the equilibrium between an equatorial and an axial orientation.

-

Equatorial Conformer: In this arrangement, the phenyl group resides in the approximate plane of the piperidine ring. This conformation is generally the more stable of the two, as it circumvents destabilizing 1,3-diaxial interactions between the voluminous phenyl group and the axial hydrogen atoms at the C4 and C6 positions.

-

Axial Conformer: Here, the phenyl group is oriented perpendicular to the ring's plane. This conformation is of higher energy due to significant steric repulsion.

The dynamic equilibrium between these conformers is a decisive factor in the molecule's bioactivity and chemical reactivity.

Caption: Conformational equilibrium of this compound.

Experimental Methodologies for Conformational Elucidation

A multi-faceted experimental approach is essential for a thorough understanding of the conformational behavior of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for investigating molecular conformation in solution.

-

¹H NMR Spectroscopy: The chemical shifts and, more importantly, the vicinal coupling constants (³JHH) of the piperidine protons are exquisitely sensitive to their dihedral angles.

-

Chemical Shifts: Protons in an axial orientation are typically found at a higher field (lower ppm) due to anisotropic shielding effects, compared to their equatorial counterparts.

-

Coupling Constants: The Karplus equation mathematically relates the ³JHH coupling constant to the dihedral angle between vicinal protons. A large coupling constant (typically 10-13 Hz) is indicative of an axial-axial relationship (dihedral angle ≈ 180°), whereas smaller couplings (1-5 Hz) are characteristic of axial-equatorial or equatorial-equatorial interactions.

-

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of this compound in a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer to a 5 mm NMR tube.

-

Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer operating at a field strength of 500 MHz or higher to ensure adequate signal dispersion. Standard acquisition parameters should be optimized, including a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Spectral Interpretation:

-

Assign all proton resonances using 2D NMR techniques such as COSY and HSQC.

-

Precisely measure the chemical shifts and coupling constants for each proton.

-

The observation of large ³JHH values for the proton at C2 is a strong indicator of its axial orientation, which in turn places the phenyl group in an equatorial position in the dominant chair conformation.

-

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state. This technique yields a high-resolution three-dimensional model, offering precise data on bond lengths, bond angles, and torsional angles, which serves as the gold standard for validating solution-state and computational findings.

-

Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a solution of this compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a common technique.

-

Data Collection: A carefully selected crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to yield the final crystal structure.

Computational Modeling: A Predictive and Corroborative Tool

Computational chemistry provides indispensable insights into the conformational landscape of this compound, complementing experimental data.

-

Molecular Mechanics (MM): MM methods employ classical force fields to rapidly evaluate the potential energy of various conformations, making them ideal for initial conformational searches.

-

Quantum Mechanics (QM): QM methods, particularly Density Functional Theory (DFT), offer a more accurate description of the electronic structure and are employed to calculate the relative energies of the low-energy conformers identified by MM.

Computational Workflow for In-Silico Conformational Analysis

Caption: A robust computational workflow for the detailed conformational analysis of this compound.

Tabulated Quantitative Conformational Data

The following table presents a summary of key conformational parameters for this compound. It is important to note that while data for closely related analogs is available, specific experimental values for the parent this compound are not widely published. The values presented here are a synthesis of available data and theoretical calculations for analogous systems.

| Parameter | Equatorial Phenyl Conformer | Axial Phenyl Conformer | Method | Reference |

| Relative Energy (kcal/mol) | 0.0 | ~2.7 - 3.5 | Computational (DFT) | Estimated based on[1] |

| Key ¹H-¹H Coupling Constants (Hz) | ||||

| J (H2a, H3a) | ~10-12 | ~2-4 | ¹H NMR | Estimated based on[2] |

| J (H2a, H3e) | ~3-5 | ~2-4 | ¹H NMR | Estimated based on[2] |

| Key Dihedral Angles (°) | ||||

| C6-N1-C2-C(Ph) | ~170-180 | ~50-60 | X-ray, Computational | Estimated based on[3] |

| N1-C2-C(Ph)-C(ipso) | Highly Variable | Highly Variable | X-ray, Computational | Estimated based on[3] |

Concluding Remarks

The comprehensive structural and conformational analysis of this compound necessitates a synergistic application of high-field NMR spectroscopy, single-crystal X-ray diffraction, and sophisticated computational modeling. A profound understanding of the conformational equilibrium, heavily favoring the equatorial phenyl conformer, is fundamental to deciphering its structure-activity relationship and for the rational design of novel therapeutic agents and catalysts. The protocols and data encapsulated in this guide offer a robust framework for researchers engaged in the study of this pivotal chemical entity.

References

- 1. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Enduring Scaffold: A Deep Dive into the Discovery and Synthesis of 2-Phenylpiperidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylpiperidine motif is a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds, particularly those targeting the central nervous system.[1] Its unique conformational properties and the synthetic accessibility of its derivatives have made it a privileged scaffold in drug discovery. This technical guide provides a comprehensive exploration of the discovery and historical evolution of 2-phenylpiperidine synthesis. We will navigate through the classical preparative methods that laid the foundation of piperidine chemistry to the sophisticated, stereoselective strategies that define modern organic synthesis. This guide will furnish detailed experimental protocols, mechanistic insights, and a comparative analysis of key synthetic routes, offering researchers a thorough understanding of this critical building block.

Introduction: The Significance of the 2-Phenylpiperidine Core

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and natural products. The introduction of a phenyl group at the 2-position imbues the piperidine scaffold with a distinct set of properties. This substitution pattern is a key feature in a range of therapeutic agents, including analgesics and antidepressants, owing to its ability to interact with various neurotransmitter systems.[1] The 2-phenylpiperidine framework serves as a versatile building block, allowing for the efficient construction of complex molecular architectures with diverse pharmacological activities.[1] Its importance in neuroscience research is particularly notable, where it is utilized in studies to understand the mechanisms of action of drugs affecting the central nervous system.[1]

Historical Perspective: From Classical Reductions to Modern Innovations

The journey of 2-phenylpiperidine synthesis mirrors the evolution of organic chemistry itself. While the precise first synthesis of the parent 2-phenylpiperidine is not prominently documented in readily available literature, its origins are intrinsically linked to the early explorations of piperidine and pyridine chemistry.

The Classical Era: Catalytic Hydrogenation of 2-Phenylpyridine

One of the earliest and most straightforward approaches to 2-phenylpiperidine is the catalytic hydrogenation of its aromatic precursor, 2-phenylpyridine. This method, rooted in the foundational principles of catalytic reduction, remains a viable and scalable route.

The reaction involves the reduction of the pyridine ring using hydrogen gas in the presence of a metal catalyst. Platinum oxide (PtO2), often referred to as Adams' catalyst, has been a commonly employed catalyst for this transformation. The reaction is typically carried out in a protic solvent like acetic acid, which can enhance the activity of the catalyst.

Experimental Protocol: Catalytic Hydrogenation of 2-Phenylpyridine with PtO2

-

Materials: 2-Phenylpyridine, Platinum (IV) oxide (PtO2), Glacial Acetic Acid, Sodium Bicarbonate (NaHCO3), Ethyl Acetate, Celite, Sodium Sulfate (Na2SO4).

-

Procedure:

-

A solution of 2-phenylpyridine (1.0 g) in glacial acetic acid (5 mL) is prepared in a suitable pressure vessel.

-

A catalytic amount of PtO2 (5 mol%) is added to the solution.

-

The vessel is charged with hydrogen gas to a pressure of 50-70 bar.

-

The reaction mixture is stirred at room temperature for 6-10 hours.

-

Upon completion, the reaction is carefully quenched with a saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic extracts are filtered through a pad of Celite and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude 2-phenylpiperidine.

-

Purification can be achieved by column chromatography on silica gel.

-

Mechanism of Catalytic Hydrogenation

The mechanism of catalytic hydrogenation of pyridines involves the adsorption of both the substrate and hydrogen onto the surface of the metal catalyst. The catalyst facilitates the cleavage of the H-H bond and the stepwise addition of hydrogen atoms to the aromatic ring, ultimately leading to the saturated piperidine.

Caption: Catalytic hydrogenation of 2-phenylpyridine.

The Modern Synthesis Toolbox: Precision and Versatility

The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in synthetic organic chemistry, with a strong emphasis on efficiency, selectivity, and stereocontrol. This evolution is clearly reflected in the modern synthetic routes to 2-phenylpiperidine and its derivatives.

Cyclization Strategies: Building the Ring from Acyclic Precursors

A powerful and versatile approach to 2-phenylpiperidine involves the construction of the piperidine ring from acyclic starting materials. One notable method utilizes the reaction of an aryllithium reagent with a nitrile-containing substrate, followed by reduction and cyclization.

A common protocol involves the addition of phenyllithium to 5-bromovaleronitrile. This is followed by reduction of the intermediate cyclic imine with a reducing agent such as sodium borohydride. The resulting racemic 2-phenylpiperidine can then be protected, for instance with a Boc group, for further functionalization.[2]

Experimental Protocol: Synthesis of Racemic N-Boc-2-phenylpiperidine [2]

-

Materials: Bromobenzene, n-Butyllithium (n-BuLi), 5-Bromovaleronitrile, Sodium Borohydride (NaBH4), Di-tert-butyl dicarbonate (Boc2O), Diethyl ether, Tetrahydrofuran (THF), Methanol.

-

Procedure:

-

Preparation of Phenyllithium: To a solution of bromobenzene in anhydrous diethyl ether at 0 °C, a solution of n-BuLi in hexanes is added dropwise. The mixture is stirred at this temperature for 1 hour.

-

Addition to Nitrile: The freshly prepared phenyllithium solution is cooled to -78 °C, and a solution of 5-bromovaleronitrile in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours.

-

Reduction and Cyclization: Methanol is added to the reaction mixture, followed by the portion-wise addition of sodium borohydride. The mixture is allowed to warm to room temperature and stirred overnight.

-

Boc Protection: The reaction is quenched with water, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried and concentrated. The crude amine is dissolved in a suitable solvent (e.g., dichloromethane), and Boc2O and a base (e.g., triethylamine) are added. The mixture is stirred until the reaction is complete.

-

Purification: The N-Boc-2-phenylpiperidine is purified by column chromatography.

-

Mechanism of Cyclization

The reaction proceeds through the nucleophilic addition of the organolithium reagent to the nitrile, forming a lithiated imine intermediate. Intramolecular cyclization is followed by reduction of the resulting cyclic imine to the piperidine.

Caption: Synthesis of 2-phenylpiperidine via cyclization.

Asymmetric Synthesis: Controlling Stereochemistry

The biological activity of many 2-phenylpiperidine derivatives is highly dependent on their stereochemistry.[2] Consequently, the development of enantioselective synthetic methods has been a major focus of modern research. Strategies include the use of chiral auxiliaries, chiral catalysts, and kinetic resolution of racemic mixtures.

Kinetic resolution by asymmetric deprotonation using a chiral base, such as n-BuLi/(-)-sparteine, has proven to be an effective method for obtaining enantioenriched N-Boc-2-phenylpiperidine.[2]

Comparative Analysis of Synthetic Routes

The choice of a synthetic route to 2-phenylpiperidine depends on several factors, including the desired scale of the synthesis, the need for stereochemical control, and the availability of starting materials.

| Method | Starting Materials | Key Transformation(s) | Advantages | Disadvantages |

| Catalytic Hydrogenation | 2-Phenylpyridine | Heterogeneous catalysis | Scalable, atom-economical, relatively simple workup. | Requires high-pressure equipment, may not be suitable for sensitive functional groups. |

| Cyclization via Organolithium | Bromobenzene, 5-Bromovaleronitrile | Nucleophilic addition, cyclization, reduction | Versatile, allows for the introduction of various aryl groups. | Requires anhydrous conditions, use of pyrophoric reagents. |

| Asymmetric Synthesis | Racemic 2-phenylpiperidine derivatives | Kinetic resolution, asymmetric catalysis | Provides access to enantiomerically pure compounds. | Often requires expensive chiral reagents or catalysts, may result in lower overall yields. |

Conclusion and Future Outlook

The synthesis of 2-phenylpiperidine has evolved from classical reduction methods to highly sophisticated and stereoselective strategies. The enduring importance of this scaffold in drug discovery continues to drive innovation in its synthesis. Future developments will likely focus on even more efficient and sustainable catalytic methods, including biocatalysis and photoredox catalysis, to access this critical building block with greater precision and in a more environmentally friendly manner. The continued exploration of the chemical space around the 2-phenylpiperidine core promises to yield new therapeutic agents with improved efficacy and safety profiles.

References

Pharmacological profile of (R)-2-phenylpiperidine derivatives

An In-depth Technical Guide to the Pharmacological Profile of (R)-2-Phenylpiperidine Derivatives

Abstract

The this compound scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its significance is underscored by the stereospecific interactions it facilitates with various biological targets, particularly within the central nervous system (CNS). This guide provides a comprehensive analysis of the pharmacological profile of this compound derivatives, with a primary focus on their role as monoamine reuptake inhibitors. We will dissect the mechanism of action, explore the structure-activity relationships (SAR) that govern their potency and selectivity, and detail their pharmacokinetic properties. The discussion is anchored by the archetypal derivative, dexmethylphenidate, the active enantiomer used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). Furthermore, this document provides detailed experimental protocols for the characterization of these compounds, offering researchers a practical framework for their evaluation.

Introduction: The Significance of the Chiral 2-Phenylpiperidine Scaffold

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in the pharmaceutical industry, present in numerous approved drugs.[1][2] When substituted with a phenyl group at the 2-position, it forms the 2-phenylpiperidine core, a structure with profound implications for neuropharmacology.[3] The introduction of this phenyl group creates a chiral center at the C2 position of the piperidine ring, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: this compound and (S)-2-phenylpiperidine.

Biological systems are inherently chiral, and thus, the pharmacological activity of enantiomers can differ dramatically. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to undesirable side effects. The (R)-configuration of 2-phenylpiperidine derivatives has been shown to be crucial for high-affinity interactions with key CNS targets, most notably the dopamine and norepinephrine transporters.[4][5]

The most prominent example is methylphenidate (MPH), a psychostimulant widely prescribed for ADHD.[6][7] MPH has two chiral centers, resulting in four possible stereoisomers. The therapeutically active isomer is d-threo-methylphenidate, also known as dexmethylphenidate, which possesses the (αR,2R) configuration.[4][6][8] It is this specific enantiomer that is primarily responsible for the blockade of dopamine and norepinephrine reuptake, forming the basis of its clinical efficacy.[4][9] This guide will delve into the specific pharmacological characteristics conferred by this this compound core.

Core Pharmacological Profile

Primary Mechanism of Action: Monoamine Transporter Inhibition

The principal mechanism of action for many therapeutically relevant this compound derivatives is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][5] These transporters are membrane proteins responsible for clearing dopamine and norepinephrine from the synaptic cleft, thereby terminating their signaling. By blocking these transporters, this compound derivatives increase the concentration and prolong the residence time of these neurotransmitters in the synapse, enhancing dopaminergic and noradrenergic neurotransmission.[9]

Dexmethylphenidate, the d-threo enantiomer of racemic methylphenidate, exemplifies this mechanism.[9] It is a potent norepinephrine-dopamine reuptake inhibitor (NDRI) that binds to and blocks DAT and NET.[4][5] This increased availability of dopamine and norepinephrine in brain regions like the prefrontal cortex and striatum is believed to be the neurochemical basis for improvements in attention, concentration, and impulse control observed in ADHD patients.[10]

Caption: Mechanism of dopamine reuptake inhibition by this compound derivatives.

While DAT and NET are the primary targets, the broader class of phenylpiperidine derivatives can interact with a range of receptors, including serotonin (5-HT) receptors and opioid receptors.[11][12][13][14] However, derivatives like dexmethylphenidate exhibit high selectivity for the catecholamine transporters, which is critical to their therapeutic profile.

Structure-Activity Relationships (SAR)

The pharmacological activity of 2-phenylpiperidine derivatives is highly sensitive to their stereochemistry and structural modifications. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

Stereochemistry: As established, the (R,R)-threo configuration (as seen in dexmethylphenidate) is optimal for potent DAT and NET inhibition. Other isomers are significantly less active.

-

Substitutions on the Phenyl Ring: Modifications to the phenyl ring can drastically alter activity. For instance, halogenation, such as in 3,4-dichloromethylphenidate (3,4-CTMP), can significantly increase binding affinity and duration of action compared to methylphenidate.[6]

-

Modifications of the Ester Group: The methyl ester of methylphenidate can be replaced with other groups. For example, ethylphenidate (ethyl ester analog) also acts as a DAT/NET inhibitor.[6] The primary metabolite of dexmethylphenidate, d-α-phenyl-piperidine acetic acid (ritalinic acid), where the ester is hydrolyzed to a carboxylic acid, has little to no pharmacological activity, highlighting the importance of the ester moiety for transporter binding.[9][15]

-

N-Substitution on the Piperidine Ring: The secondary amine of the piperidine ring is often a point for modification. While N-methylation is present in some active compounds, larger substituents can modulate activity and selectivity towards different receptors. For example, in some 3-phenylpiperidine series, increasing the size of the N-substituent up to an n-propyl group enhances dopaminergic activity.[16]

Caption: Key structural modifications influencing the activity of 2-phenylpiperidine derivatives.

Table 1: Influence of Structural Modifications on Transporter Affinity

| Compound | Key Structural Feature | Target Affinity (Ki, nM) | Primary Effect | Reference |

| Dexmethylphenidate | (R,R)-threo isomer, methyl ester | DAT: Potent, NET: Potent | Potent & selective DAT/NET inhibitor | [4][5] |

| Ritalinic Acid | Carboxylic acid metabolite | DAT/NET: Very Low | Inactive metabolite | |

| 3,4-CTMP | 3,4-dichloro substitution on phenyl ring | DAT/NET: Very Potent | Increased potency and duration | |

| Ethylphenidate | Ethyl ester analog | DAT/NET: Potent | Active DAT/NET inhibitor | [6] |

Pharmacokinetics (ADME Profile)

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug determines its therapeutic window and dosing regimen. Dexmethylphenidate serves as an excellent model for this class.

-

Absorption: Dexmethylphenidate is well-absorbed following oral administration.[4] Extended-release (XR) formulations are designed to produce a bimodal plasma concentration profile, mimicking twice-daily dosing of an immediate-release (IR) product.[9] Due to first-pass metabolism, the absolute bioavailability is approximately 22-25%.[4][9]

-

Distribution: The volume of distribution for dexmethylphenidate is about 2.65 L/kg.[4][9] Plasma protein binding for the racemic mixture is between 12-15%.[9]

-

Metabolism: The primary metabolic pathway is de-esterification, catalyzed by carboxylesterase 1A1, to form the inactive metabolite, d-ritalinic acid.[9] This metabolite has minimal pharmacological activity.

-

Excretion: Metabolism is extensive, and the drug is primarily eliminated via the kidneys, with about 90% of the dose recovered in urine, largely as ritalinic acid.[4] The elimination half-life is variable but averages around 3 hours.[9]

Therapeutic Applications and Future Directions

The primary and well-established therapeutic application for this compound derivatives like dexmethylphenidate is the treatment of ADHD in both children and adults.[5][10] By modulating dopamine and norepinephrine levels, these compounds improve core ADHD symptoms.

The pharmacological profile of these compounds suggests potential for other CNS disorders characterized by dopaminergic or noradrenergic dysregulation. Research has explored their use in:

-

Narcolepsy: Due to their stimulant properties.[7]

-

Treatment-resistant depression: As an adjunct therapy.

-

Cognitive enhancement: In various neurological and psychiatric conditions.

Future drug development efforts are focused on refining the pharmacological profile to enhance efficacy while minimizing side effects such as abuse potential, anxiety, and insomnia.[10] This involves designing derivatives with fine-tuned DAT/NET inhibition ratios, or developing compounds that also engage other targets, such as nicotinic acetylcholine receptors, to achieve a more nuanced therapeutic effect.[17][18]

Key Experimental Protocols

Characterizing the pharmacological profile of novel this compound derivatives requires a suite of robust in vitro and in vivo assays.

Protocol: In Vitro Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human dopamine transporter (hDAT). It relies on the principle of measuring the displacement of a specific radioligand from the transporter by the test compound.

Causality: The choice of HEK293 cells stably expressing hDAT provides a consistent and high-density source of the target protein, minimizing interference from other transporters or receptors. [³H]WIN 35,428 is a high-affinity radioligand for DAT, making it ideal for competitive displacement assays. The inclusion of GBR 12909 to define non-specific binding is critical, as it is a highly selective DAT inhibitor, ensuring that the measured specific binding is genuinely to DAT.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Human Embryonic Kidney (HEK293) cells stably expressing hDAT in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic like G418).

-

Harvest cells when confluent, wash with ice-cold PBS, and centrifuge.

-

Resuspend the cell pellet in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Homogenize the cell suspension using a Polytron homogenizer and centrifuge at high speed (e.g., 40,000 x g) for 20 minutes at 4°C.

-

Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and determine the protein concentration using a Bradford or BCA assay.

-

-

Competitive Binding Assay:

-

Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the test compound.

-

To each tube, add:

-

50 µL of assay buffer (for total binding) OR 50 µL of a high concentration of a competing ligand like GBR 12909 (10 µM final concentration, for non-specific binding) OR 50 µL of the test compound at various dilutions.

-

50 µL of the radioligand, [³H]WIN 35,428 (e.g., to a final concentration of 2 nM).

-

100 µL of the prepared cell membrane suspension (e.g., 20-40 µg of protein).

-

-

Vortex gently and incubate for 2 hours at 4°C to reach equilibrium.

-

-

Harvesting and Scintillation Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

-

Quickly wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours.

-

Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = (Total binding DPM) - (Non-specific binding DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Workflow for an in vitro radioligand binding assay.

Protocol: In Vivo Assessment of Locomotor Activity

This protocol assesses the stimulant effects of an this compound derivative in rodents (e.g., mice), a common behavioral proxy for dopaminergic system activation.

Causality: An increase in locomotor activity is a well-established behavioral outcome of enhanced central dopamine signaling, which is the expected effect of a DAT inhibitor. Using automated activity chambers provides objective and quantifiable data on horizontal and vertical movements. A habituation period is essential to ensure that the observed activity changes are due to the drug and not the novelty of the environment.

Methodology:

-

Animals and Housing:

-

Use adult male C57BL/6J mice (or other appropriate strain), weighing 20-30 g.

-

House animals in groups with ad libitum access to food and water on a 12:12 hour light/dark cycle.

-

Allow animals to acclimate to the facility for at least one week before testing.

-

-

Apparatus:

-

Use standard open-field activity chambers (e.g., 40 x 40 x 30 cm) equipped with automated photobeam detection systems to track horizontal and vertical activity.

-

-

Experimental Procedure:

-

Transport the mice to the testing room at least 1 hour before the experiment begins to allow for acclimation.

-

Administer the test compound or vehicle (e.g., saline or 0.5% methylcellulose) via the intended clinical route (e.g., intraperitoneal injection, i.p., or oral gavage, p.o.). Doses should be determined from pilot studies.

-

Immediately after injection, place each mouse individually into the center of an activity chamber.

-

Allow the mice to habituate to the chamber for 30 minutes. This initial period helps establish a baseline activity level before the drug reaches peak effect.

-

Record locomotor activity continuously for a period of 90-120 minutes post-injection. The recording software will typically quantify metrics such as total distance traveled, number of horizontal beam breaks, and number of vertical beam breaks (rears).

-

-

Data Analysis:

-

Analyze the data in time bins (e.g., 5- or 10-minute intervals) to observe the time course of the drug's effect.

-

Calculate the total activity for each metric over the entire test session (or a specific post-habituation period).

-

Use appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to compare the activity levels between the vehicle group and the different drug dose groups.

-

A statistically significant increase in locomotor activity compared to the vehicle group indicates a stimulant effect.

-

Conclusion

The this compound framework represents a cornerstone of CNS-active pharmaceutical agents. Its derivatives, particularly those acting as dopamine and norepinephrine reuptake inhibitors, have proven indispensable in the management of ADHD. The stereospecificity of this scaffold is paramount, with the (R)-configuration at C2 being critical for potent interaction with monoamine transporters. A thorough understanding of the structure-activity relationships, pharmacokinetic profiles, and mechanisms of action, as exemplified by dexmethylphenidate, provides a robust foundation for the rational design of next-generation therapeutics. The experimental protocols outlined herein offer a standardized approach for researchers to rigorously evaluate novel compounds, paving the way for the development of safer and more effective treatments for a range of neurological and psychiatric disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Dexmethylphenidate | C14H19NO2 | CID 154101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dexmethylphenidate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. researchgate.net [researchgate.net]

- 7. Methyl 2-phenyl-2-(piperidin-2-yl)acetate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. drugs.com [drugs.com]

- 9. hhs.texas.gov [hhs.texas.gov]

- 10. Dexmethylphenidate - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. painphysicianjournal.com [painphysicianjournal.com]

- 14. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. veeprho.com [veeprho.com]

- 16. N-substituted 1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolines and 3-phenylpiperidines: effects on central dopamine and sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues of 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dissection of N,N-diethyl-N′-phenylpiperazines as α7 nicotinic receptor silent agonists - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (R)-2-Phenylpiperidine

Prepared by a Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution.[3] Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within (R)-2-phenylpiperidine.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-phenylpiperidine will exhibit distinct signals for the protons of the phenyl ring and the piperidine ring. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the anisotropic effect of the phenyl ring.

-

Phenyl Protons (C₆H₅): These protons will appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to their different proximities to the piperidine ring, they may appear as a complex multiplet.

-

Piperidine Protons (C₅H₁₀N):

-

The proton at the C2 position (the methine proton, CH-Ph) is the most downfield of the aliphatic protons due to its direct attachment to the phenyl ring and its proximity to the nitrogen atom. Its signal is expected to be a multiplet.

-

The protons on the carbons adjacent to the nitrogen (C6) will also be deshielded and will likely appear as multiplets.

-

The remaining methylene protons on the piperidine ring (C3, C4, and C5) will resonate further upfield, typically in the δ 1.5-2.0 ppm range, and will likely show complex splitting patterns due to geminal and vicinal coupling.

-

The N-H proton will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

-

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

-

Phenyl Carbons: The six carbons of the phenyl ring will give rise to signals in the aromatic region (δ 120-150 ppm). The carbon atom directly attached to the piperidine ring (quaternary carbon) will have a distinct chemical shift from the protonated aromatic carbons.

-

Piperidine Carbons:

-

The C2 carbon, bearing the phenyl group, will be the most downfield of the aliphatic carbons.

-

The C6 carbon, adjacent to the nitrogen, will also be significantly downfield.

-

The C3, C4, and C5 carbons will appear at higher field strengths.

-

Table 1: Representative NMR Data for a Phenylpiperidine Analog (N-Boc-3-phenylpiperidine)

Note: The following data is for N-Boc-3-phenylpiperidine and is provided as a close structural analog to illustrate the expected chemical shift regions. The Boc protecting group and the different substitution pattern will cause variations in the exact chemical shifts for 2-phenylpiperidine.[4]

| Assignment | ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (126 MHz, CDCl₃) δ (ppm) |

| Phenyl-H | 7.21 (t, J = 7.4 Hz, 2H), 7.16 – 7.10 (m, 3H) | 139.4, 129.6, 128.5, 126.3 |

| Piperidine-H | 3.91 (br s, 1H), 3.26 (br s, 2H), 3.03 (d, J = 12.9 Hz, 1H), 2.47 (dd, J = 13.0, 9.5 Hz, 1H), 1.75 – 1.59 (m, 4H) | 79.3, 58.9, 46.6, 40.4, 29.5, 28.8, 23.1 |

| Boc-CH₃ | 1.44 (s, 9H) | 28.7 |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[3]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[5]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width to encompass all expected proton signals.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation.[6]

Expected IR Spectral Features

The IR spectrum of this compound will be characterized by the following key absorption bands:

-

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ is expected for the secondary amine. This peak is often broad.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the phenyl ring.

-

C-H Stretch (Aliphatic): Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H stretching vibrations of the piperidine ring.

-

C=C Stretch (Aromatic): Several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the phenyl ring.

-

C-N Stretch: A medium to weak absorption in the 1000-1250 cm⁻¹ range can be attributed to the C-N stretching vibration.

-

Out-of-Plane Bending (Aromatic): Strong bands in the 690-900 cm⁻¹ region are characteristic of the out-of-plane C-H bending of the substituted phenyl ring and can provide information about the substitution pattern.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[1][5][7]

-

Sample Preparation:

-

Pellet Formation:

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet.

-

Acquire the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Expected Mass Spectrum

For this compound (C₁₁H₁₅N), the expected monoisotopic mass is approximately 161.12 Da.[1]

-

Molecular Ion (M⁺): In Electron Ionization (EI) mass spectrometry, the molecular ion peak at m/z = 161 should be observable. Due to the presence of one nitrogen atom, the molecular weight is an odd number, which is consistent with the Nitrogen Rule.

-

Fragmentation Pattern: EI is a "hard" ionization technique that causes significant fragmentation, providing valuable structural information.[8] The fragmentation of piperidine derivatives is often initiated by ionization at the nitrogen atom.[9] Common fragmentation pathways include:

-

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a dominant pathway.[9] For 2-phenylpiperidine, this would involve the loss of the phenyl group or cleavage of the C2-C3 bond within the ring.

-

Ring Fission: The piperidine ring can undergo cleavage to produce various acyclic fragment ions.[9]

-

Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization)

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).[4] The sample is vaporized by heating in a vacuum.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[4] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio.

-

Detection: An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.

Integrated Spectroscopic Analysis Workflow

The synergistic use of NMR, IR, and MS is essential for the unambiguous characterization of this compound. The following workflow illustrates the logical progression of analysis.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound using NMR, IR, and MS provides a complete picture of its molecular structure, functional groups, and molecular weight. While obtaining spectra for a specific enantiomer can sometimes be challenging from public repositories, a combination of established protocols, data from close structural analogs, and a fundamental understanding of spectroscopic principles allows for a confident and thorough analysis. This guide serves as a foundational resource for researchers and scientists engaged in the synthesis and application of this important chiral building block, ensuring the integrity and quality of their scientific endeavors.

References

- 1. 2-Phenylpiperidine | C11H15N | CID 103020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Phenylpiperidine | C11H15N | CID 20038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. rsc.org [rsc.org]

- 6. Piperidine [webbook.nist.gov]

- 7. chemscene.com [chemscene.com]

- 8. chemscene.com [chemscene.com]

- 9. N-Phenylpiperidine [webbook.nist.gov]

A Comprehensive Technical Guide to the Biological Activities of Piperidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry

Piperidine, a simple six-membered heterocyclic amine, is a fundamental structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2][3][4][5] Its prevalence is not coincidental; the piperidine ring's conformational flexibility and its ability to engage in various non-covalent interactions make it a "privileged scaffold" in drug discovery. This guide provides an in-depth exploration of the diverse biological activities exhibited by piperidine alkaloids, a prominent class of natural products characterized by the presence of the piperidine nucleus. These compounds, isolated from various plant sources like black pepper (Piper nigrum) and other Piper species, have demonstrated a wide spectrum of pharmacological effects, positioning them as promising lead compounds for the development of novel therapeutics.[1][6][7] This document will delve into the anticancer, antimicrobial, anti-inflammatory, and neuropharmacological properties of piperidine alkaloids, elucidating their mechanisms of action, providing exemplary experimental protocols for their evaluation, and summarizing key quantitative data to facilitate comparative analysis.

Anticancer Activities: Targeting the Hallmarks of Malignancy

Piperidine alkaloids have emerged as potent anticancer agents, exhibiting efficacy against a range of cancers including breast, prostate, colon, lung, and ovarian cancers.[1][2][3] Their multimodal mechanisms of action often involve the modulation of critical signaling pathways that govern cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

A significant body of research highlights the ability of piperidine alkaloids, such as piperine, to interfere with key oncogenic signaling pathways.[1][2][3] These include:

-

Induction of Apoptosis: Piperidine alkaloids can trigger programmed cell death in cancer cells by activating intrinsic and extrinsic apoptotic pathways. This is often achieved by modulating the expression of pro- and anti-apoptotic proteins, such as increasing the Bax:Bcl-2 ratio and activating caspases.[1][8]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[1][2][3]

-

Inhibition of Metastasis: Piperidine alkaloids have been shown to inhibit the migration and invasion of cancer cells, key processes in the metastatic cascade.[1][2][3]

-

Modulation of Signaling Pathways: They can regulate crucial signaling pathways frequently dysregulated in cancer, including STAT-3, NF-κB, and PI3K/Akt.[1][2][3]

The following diagram illustrates the principal signaling pathways targeted by piperidine alkaloids in cancer cells.

References

- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives | Semantic Scholar [semanticscholar.org]

- 3. cris.bgu.ac.il [cris.bgu.ac.il]

- 4. ijnrd.org [ijnrd.org]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Phenylpiperidine Scaffold: A Technical Primer on Opioid Receptor Interaction and Signaling

Introduction: The Enduring Significance of the Phenylpiperidine Core in Therapeutics

The phenylpiperidine chemical class, characterized by a phenyl group directly attached to a piperidine ring, represents a cornerstone in modern medicine, particularly in the realms of anesthesia and pain management.[1][2] This structural motif is the foundation for a multitude of synthetic opioids, including the pioneering compound meperidine and the highly potent fentanyl, first synthesized in 1960 and introduced into clinical practice in 1968.[1][2][3][4] The profound analgesic and sedative effects of these compounds stem from their intricate interactions with the body's endogenous opioid system.[1][2] This guide provides an in-depth exploration of the mechanism of action of phenylpiperidine compounds, elucidating their molecular targets, downstream signaling cascades, and the critical structure-activity relationships that govern their pharmacological profiles. Furthermore, we will detail the key experimental methodologies employed to characterize these interactions, offering a robust framework for researchers and drug development professionals in the field.

Molecular Targets: The Mu-Opioid Receptor as the Primary Locus of Action

The principal therapeutic and adverse effects of phenylpiperidine opioids are mediated through their activity as agonists at the mu-opioid receptor (MOR).[1][4][5] The MOR is a class A G-protein coupled receptor (GPCR), a member of a large family of transmembrane proteins that play crucial roles in cellular signaling.[6][7][8] While some phenylpiperidine derivatives exhibit activity at delta- and kappa-opioid receptors, their primary and most potent effects are elicited through the MOR.[1][4] Fentanyl, a archetypal phenylpiperidine, is 50 to 100 times more potent than morphine, a testament to its high affinity and efficacy at the mu-receptor.[4][5][9] This potent interaction is what underlies its profound analgesic properties, which are primarily exerted at the dorsal horn of the spinal cord, inhibiting ascending pain pathways.[1][2]

The interaction between a phenylpiperidine ligand and the MOR is a dynamic process. The receptor exists in multiple conformational states, and agonist binding stabilizes an active conformation, initiating a cascade of intracellular events.[10] The binding affinity of a particular phenylpiperidine compound for the MOR is a critical determinant of its potency. This affinity is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay.

Downstream Signaling: From Receptor Activation to Cellular Response

Upon agonist binding, the activated MOR engages with intracellular heterotrimeric G-proteins, specifically those of the Gi/o family.[6][8] This interaction catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits.[8] These dissociated subunits then modulate the activity of various downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6][8][11] This reduction in cAMP levels has widespread effects on cellular function, including the modulation of gene transcription and protein kinase activity.[7]

-

Modulation of Ion Channels: The Gβγ subunit plays a crucial role in modulating ion channel activity. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[12][13] This hyperpolarization reduces neuronal excitability, thereby dampening the transmission of pain signals. Concurrently, the Gβγ subunit inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequently decreasing the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, and acetylcholine.[6][11]

This concerted signaling cascade ultimately results in a reduction in neuronal excitability and the inhibition of pain signal propagation, producing the powerful analgesic effects characteristic of phenylpiperidine opioids.[1][2]

Structure-Activity Relationships: Fine-Tuning Pharmacological Properties

The pharmacological profile of a phenylpiperidine compound is exquisitely sensitive to its chemical structure. Subtle modifications to the phenylpiperidine scaffold can dramatically alter its potency, duration of action, and side-effect profile.[14][15][16]

-

The 4-Phenyl Group: The orientation of the 4-phenyl group is a critical determinant of activity. For many potent analgesics, a phenyl axial conformation is favored, as it is thought to mimic the orientation of the tyramine moiety of endogenous opioid peptides.[15][16] However, compounds with a phenyl equatorial conformation can also exhibit significant activity.[15][16]

-

Substituents on the Piperidine Ring: The addition of alkyl groups to the piperidine ring can influence both potency and duration of action. For instance, a 3-methyl group can significantly impact the preferred conformation of the 4-phenyl group and, consequently, the analgesic potency.[14][16]

-

The N-Substituent: The nature of the substituent on the piperidine nitrogen is crucial for agonist versus antagonist activity. While an N-methyl group is common in agonists, larger substituents like N-phenethyl can enhance potency.[17] Conversely, N-allyl or related substituents can confer antagonist properties.[17]

-

The 4-Position Acyl Group: In fentanyl and its analogs, the nature of the acyl group at the 4-position of the piperidine ring is a key determinant of potency. For example, the methoxyacetamide pharmacophore has been shown to produce compounds with optimal analgesic potency and a short duration of action.[14]

These structure-activity relationships underscore the importance of rational drug design in the development of novel phenylpiperidine-based therapeutics with improved safety and efficacy profiles.

Advanced Concepts in Phenylpiperidine Pharmacology

Biased Agonism

The concept of biased agonism, or functional selectivity, has emerged as a promising strategy for developing safer opioid analgesics.[18][19] This theory posits that a ligand can preferentially activate one downstream signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment).[18][20] It has been hypothesized that G-protein signaling is primarily responsible for the analgesic effects of opioids, while β-arrestin recruitment is associated with adverse effects such as respiratory depression and tolerance.[18][19] Consequently, there is significant interest in developing G-protein biased phenylpiperidine agonists that could provide potent analgesia with a reduced side-effect profile.[18][21] However, it is important to note that some recent studies suggest that the improved therapeutic indices of some of these compounds may be attributable to low-efficacy partial agonism rather than true G-protein bias.[22]

Allosteric Modulation

Positive allosteric modulators (PAMs) represent another innovative approach to opioid drug discovery.[10][23][24][25] These molecules bind to a site on the MOR that is distinct from the orthosteric site where endogenous opioids and traditional agonists bind.[10][24][25] While PAMs have little to no intrinsic efficacy on their own, they can enhance the binding affinity and/or efficacy of orthosteric agonists.[10][24][25] This could potentially allow for lower doses of traditional opioids to be used, thereby reducing the risk of side effects.[23]

Experimental Protocols for Characterizing Phenylpiperidine-Receptor Interactions

A thorough understanding of the mechanism of action of phenylpiperidine compounds relies on a suite of robust in vitro and in vivo assays.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound for its target receptor.

Objective: To determine the inhibition constant (Ki) of a test phenylpiperidine compound for the mu-opioid receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]-DAMGO, a selective MOR agonist) for binding to the receptor.[26] The amount of radioligand displaced by the test compound is measured, allowing for the calculation of its binding affinity.

Step-by-Step Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor are thawed on ice and resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[26]

-

Assay Setup: In a 96-well plate, the following are added in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.[26]

-

Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-selective antagonist (e.g., 10 µM naloxone), and membrane suspension.[26]

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of the test phenylpiperidine compound, and membrane suspension.[26]

-

-

Incubation: The plate is incubated at room temperature (e.g., for 120 minutes) to allow the binding to reach equilibrium.[26]

-

Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.[26]

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from a concentration-response curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential for determining whether a compound acts as an agonist, antagonist, or inverse agonist, and for quantifying its efficacy and potency.

Objective: To measure the ability of a test phenylpiperidine compound to activate the mu-opioid receptor and elicit a downstream cellular response.

Example: Fluorescence-Based Membrane Potential Assay

Principle: In certain cell lines (e.g., AtT-20 cells stably expressing MOR), activation of the MOR by an agonist leads to the activation of GIRK channels, causing membrane hyperpolarization.[12][13] This change in membrane potential can be measured using a fluorescent dye that is sensitive to voltage changes.[12][13]

Step-by-Step Methodology:

-

Cell Culture: AtT-20 cells stably expressing the mouse MOR are cultured in 96-well plates.[12]

-

Dye Loading: The cells are loaded with a fluorescent membrane potential dye.[12]

-

Ligand Application: The test phenylpiperidine compound is applied to the cells in a concentration-dependent manner.[12]

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. A decrease in fluorescence indicates membrane hyperpolarization and, therefore, MOR activation.[12]

-

Data Analysis: The concentration-response curve is plotted, and the EC50 (the concentration of the agonist that produces 50% of the maximal effect) and Emax (the maximal effect) are determined.

Other Functional Assays:

-

cAMP Assays: These assays measure the inhibition of adenylyl cyclase activity by quantifying the decrease in intracellular cAMP levels in response to agonist stimulation.[11]

-

Calcium Mobilization Assays: These assays measure changes in intracellular calcium concentrations, as MOR activation can inhibit voltage-gated calcium channels.[11]

-

β-Arrestin Recruitment Assays: These assays are used to study biased agonism by measuring the recruitment of β-arrestin to the activated receptor.[27]

Quantitative Data for Representative Phenylpiperidine Compounds

The following table summarizes the binding affinities (Ki) for a selection of phenylpiperidine and other opioid compounds at the human mu-opioid receptor.

| Compound | Ki (nM) at human MOR |

| Sufentanil | 0.138 |

| Fentanyl | 1-100 |

| Alfentanil | 1-100 |

| Meperidine | >100 |

| Morphine | 1-100 |

Note: Data are compiled from a study using a single binding assay in a cell membrane preparation expressing recombinant human MOR for consistent comparison.[28]

Conclusion

Phenylpiperidine compounds represent a powerful and versatile class of therapeutics, primarily due to their potent agonism at the mu-opioid receptor. A deep understanding of their mechanism of action, from receptor binding and downstream signaling to the nuances of structure-activity relationships, is paramount for the development of new and improved analgesics. The ongoing exploration of advanced concepts such as biased agonism and allosteric modulation holds the promise of creating novel phenylpiperidine-based drugs with enhanced therapeutic windows, offering potent pain relief with a reduced burden of adverse effects. The experimental methodologies detailed in this guide provide a framework for the continued investigation and characterization of these clinically vital compounds.

References

- 1. painphysicianjournal.com [painphysicianjournal.com]

- 2. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. webpoisoncontrol.org [webpoisoncontrol.org]

- 4. Fentanyl - Wikipedia [en.wikipedia.org]

- 5. med.virginia.edu [med.virginia.edu]

- 6. PathWhiz [pathbank.org]

- 7. painphysicianjournal.com [painphysicianjournal.com]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. Fentanyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Continuous, Fluorescence-based Assay of µ-Opioid Receptor Activation in AtT-20 Cells | Semantic Scholar [semanticscholar.org]

- 13. researchers.mq.edu.au [researchers.mq.edu.au]

- 14. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Biased agonism: the quest for the analgesic holy grail - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles [mdpi.com]

- 20. anesthesiaservicesutah.com [anesthesiaservicesutah.com]

- 21. binasss.sa.cr [binasss.sa.cr]

- 22. mdpi.com [mdpi.com]

- 23. A Promising Chemical Series of Positive Allosteric Modulators of the μ-Opioid Receptor that Enhance the Antinociceptive Efficacy of Opioids but not their Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Allostery at opioid receptors: modulation with small molecule ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. youtube.com [youtube.com]

- 28. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z of Piperidine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis and biological activity of piperidine derivatives. Piperidine, a six-membered heterocycle with one nitrogen atom, is a crucial scaffold in medicinal chemistry, found in numerous FDA-approved drugs and natural alkaloids.[1][2][3] This guide explores the intricate relationship between the structure of piperidine derivatives and their pharmacological effects, providing insights into rational drug design.

I. The Ubiquitous Piperidine Scaffold: A Pillar of Modern Medicinal Chemistry

The piperidine motif is a privileged structure in drug discovery due to its favorable physicochemical properties.[4] It can modulate lipophilicity and aqueous solubility, and its conformational flexibility allows it to adapt to the steric requirements of various biological targets.[4] This versatility has led to the incorporation of the piperidine ring into a wide array of therapeutic agents, including analgesics, antipsychotics, antihistamines, and anticancer drugs.[3][5][6]

PART 1: SYNTHESIS OF PIPERIDINE DERIVATIVES

The construction of the piperidine ring is a cornerstone of synthetic organic chemistry. A multitude of methods have been developed, ranging from classical cyclization reactions to modern catalytic approaches. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final product.

Key Synthetic Strategies

Several powerful strategies are employed for the synthesis of piperidine derivatives:

-

Hydrogenation of Pyridine Derivatives: This is one of the most direct methods for accessing the piperidine core. Catalytic hydrogenation of substituted pyridines allows for the stereoselective synthesis of various piperidine isomers.[7]

-

Cyclization Reactions: Intramolecular and intermolecular cyclization reactions are widely used to construct the piperidine ring. These methods offer a high degree of control over the final structure.[2][8]

-

Cycloaddition Reactions: Diels-Alder and other cycloaddition reactions provide an efficient means of forming the six-membered ring with multiple stereocenters.

-

Multi-component Reactions (MCRs): MCRs allow for the rapid assembly of complex piperidine derivatives from simple starting materials in a single step, which is highly desirable for the creation of compound libraries for drug screening.[8]

Representative Synthetic Workflow: Synthesis of a Substituted Piperidine

Below is a generalized, step-by-step protocol for the synthesis of a substituted piperidine derivative via the hydrogenation of a corresponding pyridine precursor.

Experimental Protocol: Catalytic Hydrogenation of a Pyridine Derivative

-